Cas no 2228564-06-3 (3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutylmethanamine)

3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutylmethanamine Chemical and Physical Properties
Names and Identifiers
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- 3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutylmethanamine
- [3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutyl]methanamine
- EN300-1950936
- 2228564-06-3
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- Inchi: 1S/C12H14F2N2O3/c1-19-9-4-2-3-8(10(9)16(17)18)11(7-15)5-12(13,14)6-11/h2-4H,5-7,15H2,1H3
- InChI Key: VIXCQJBCGKEHBC-UHFFFAOYSA-N
- SMILES: FC1(CC(C2C=CC=C(C=2[N+](=O)[O-])OC)(CN)C1)F
Computed Properties
- Exact Mass: 272.09724864g/mol
- Monoisotopic Mass: 272.09724864g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 81.1Ų
3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1950936-0.1g |
[3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutyl]methanamine |
2228564-06-3 | 0.1g |
$1131.0 | 2023-09-17 | ||
Enamine | EN300-1950936-5.0g |
[3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutyl]methanamine |
2228564-06-3 | 5g |
$3728.0 | 2023-06-03 | ||
Enamine | EN300-1950936-1g |
[3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutyl]methanamine |
2228564-06-3 | 1g |
$1286.0 | 2023-09-17 | ||
Enamine | EN300-1950936-5g |
[3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutyl]methanamine |
2228564-06-3 | 5g |
$3728.0 | 2023-09-17 | ||
Enamine | EN300-1950936-0.25g |
[3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutyl]methanamine |
2228564-06-3 | 0.25g |
$1183.0 | 2023-09-17 | ||
Enamine | EN300-1950936-2.5g |
[3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutyl]methanamine |
2228564-06-3 | 2.5g |
$2520.0 | 2023-09-17 | ||
Enamine | EN300-1950936-10g |
[3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutyl]methanamine |
2228564-06-3 | 10g |
$5528.0 | 2023-09-17 | ||
Enamine | EN300-1950936-0.5g |
[3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutyl]methanamine |
2228564-06-3 | 0.5g |
$1234.0 | 2023-09-17 | ||
Enamine | EN300-1950936-10.0g |
[3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutyl]methanamine |
2228564-06-3 | 10g |
$5528.0 | 2023-06-03 | ||
Enamine | EN300-1950936-1.0g |
[3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutyl]methanamine |
2228564-06-3 | 1g |
$1286.0 | 2023-06-03 |
3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutylmethanamine Related Literature
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Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
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3. Water
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Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
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Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
Additional information on 3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutylmethanamine
Recent Advances in the Study of 3,3-Difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutylmethanamine (CAS: 2228564-06-3)
3,3-Difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutylmethanamine (CAS: 2228564-06-3) is a novel chemical entity that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique cyclobutylmethanamine core and difluoro substitution, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.
The synthesis of 3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutylmethanamine involves a multi-step process that includes the formation of the cyclobutyl ring and subsequent functionalization with fluorine and methoxy-nitroaryl groups. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for preclinical studies. Researchers have also explored its stability under various physiological conditions, which is critical for its potential use as a drug.
Pharmacological studies have revealed that 3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutylmethanamine exhibits significant activity in modulating specific biological targets. Preliminary in vitro and in vivo experiments suggest that it may interact with enzymes or receptors involved in inflammatory pathways, making it a potential candidate for treating inflammatory diseases. Additionally, its unique chemical structure allows for selective binding, which could minimize off-target effects and enhance therapeutic efficacy.
Recent research has also investigated the compound's pharmacokinetic and toxicological profiles. Early findings indicate that it has favorable absorption and distribution properties, although further studies are needed to fully understand its metabolism and excretion. Toxicological assessments have shown that the compound is well-tolerated in animal models at therapeutic doses, with no significant adverse effects reported. These results support its potential for advancing to clinical trials.
In conclusion, 3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutylmethanamine (CAS: 2228564-06-3) represents a promising avenue for drug discovery. Its unique chemical structure, combined with its pharmacological activity and favorable safety profile, makes it a compelling candidate for further development. Future research should focus on elucidating its precise mechanism of action, optimizing its pharmacokinetic properties, and evaluating its efficacy in disease models. This compound holds significant potential to address unmet medical needs in inflammatory and other therapeutic areas.
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